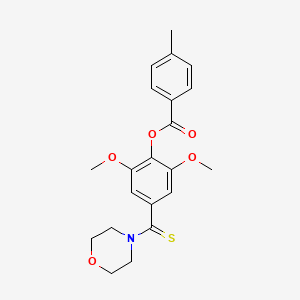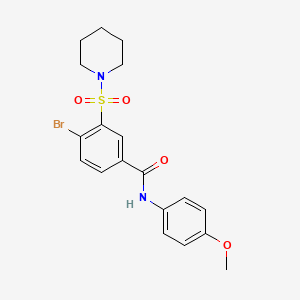
4-bromo-N-(4-methoxyphenyl)-3-(1-piperidinylsulfonyl)benzamide
Overview
Description
4-bromo-N-(4-methoxyphenyl)-3-(1-piperidinylsulfonyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BMS-986165 and is a selective inhibitor of tyrosine kinase 2 (TYK2).
Mechanism of Action
4-bromo-N-(4-methoxyphenyl)-3-(1-piperidinylsulfonyl)benzamide is a selective inhibitor of TYK2. TYK2 is a non-receptor tyrosine kinase that is involved in the signaling pathways of various cytokines. Inhibition of TYK2 leads to the suppression of the immune response by blocking the downstream signaling pathways of cytokines such as IL-12, IL-23, and type I interferons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its mechanism of action. Inhibition of TYK2 leads to the suppression of the immune response, which can be beneficial in the treatment of autoimmune diseases. However, it can also lead to an increased risk of infections and other adverse effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-bromo-N-(4-methoxyphenyl)-3-(1-piperidinylsulfonyl)benzamide in lab experiments is its selectivity for TYK2. This compound can be used to study the role of TYK2 in various signaling pathways and diseases. However, one of the limitations of using this compound is its potential toxicity and adverse effects, which can affect the validity of the experimental results.
Future Directions
There are several future directions for the research on 4-bromo-N-(4-methoxyphenyl)-3-(1-piperidinylsulfonyl)benzamide. One of the primary directions is the development of more selective and less toxic TYK2 inhibitors. Another direction is the investigation of the role of TYK2 in various diseases and signaling pathways. Additionally, the potential applications of this compound in cancer treatment and other fields of research can also be explored.
Scientific Research Applications
4-bromo-N-(4-methoxyphenyl)-3-(1-piperidinylsulfonyl)benzamide has potential applications in various fields of scientific research. One of the primary applications of this compound is in the treatment of autoimmune diseases. TYK2 is a key enzyme involved in the signaling pathways of various cytokines, including IL-12, IL-23, and type I interferons. Inhibition of TYK2 can lead to the suppression of the immune response, which can be beneficial in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
properties
IUPAC Name |
4-bromo-N-(4-methoxyphenyl)-3-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O4S/c1-26-16-8-6-15(7-9-16)21-19(23)14-5-10-17(20)18(13-14)27(24,25)22-11-3-2-4-12-22/h5-10,13H,2-4,11-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIQWTRGCBPYRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Br)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(4-methoxyphenoxy)ethyl]piperidine](/img/structure/B3463095.png)


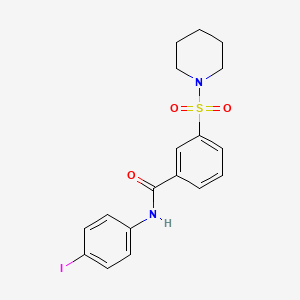

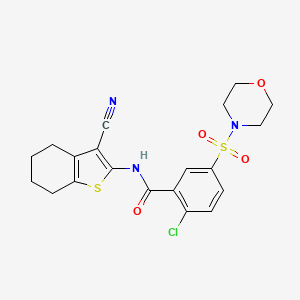
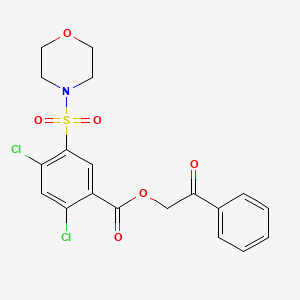
![2-oxo-2-phenylethyl 3-[(diethylamino)sulfonyl]benzoate](/img/structure/B3463143.png)
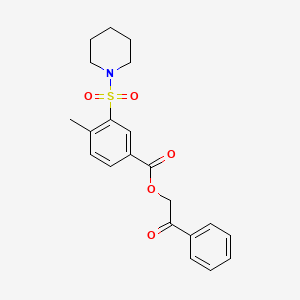
![4-bromo-3-{[(4-methoxyphenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3463149.png)
![N-(5-{2-[(4-bromophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide](/img/structure/B3463157.png)
![3-methoxy-N-{5-[2-(2-naphthylsulfonyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B3463160.png)
![2-[(3-{[(3-acetylphenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid](/img/structure/B3463168.png)
